molecular formula C26H41Cl5N5O10PS B612238 Canfosfamide Hydrochloride CAS No. 439943-59-6

Canfosfamide Hydrochloride

Katalognummer B612238
CAS-Nummer: 439943-59-6
Molekulargewicht: 823.93
InChI-Schlüssel: SIDNMYODVYPVSQ-XVGZVFJZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Canfosfamide, also known as TLK286, is a modified glutathione analogue with potential antineoplastic activity. Canfosfamide is selectively activated by glutathione S-transferase P1-1 into an alkylating metabolite that forms covalent linkages with nucleophilic centers in tumor cell DNA, which may induce a cellular stress response and cytotoxicity, and decrease tumor proliferation. S-transferase P1-1 is an enzyme that is overexpressed in many human malignancies.

Wissenschaftliche Forschungsanwendungen

1. Mechanism of Action

Canfosfamide Hydrochloride (CAN) is a glutathione analogue prodrug activated by glutathione S-transferase P1-1, inducing apoptosis in cancer cells. This mechanism is particularly relevant for its application in chemotherapy, where tumor cells overexpressing GST P1-1 are targeted (Dourado, Fernandes, Ramos, & Mannervik, 2013).

2. Clinical Efficacy in Cancer Treatment

Several studies have explored CAN's efficacy in treating various cancers. For instance, in platinum-refractory or -resistant ovarian cancer, CAN has shown to be well-tolerated and effective as a third-line therapy (Vergote et al., 2009). Moreover, CAN in combination with pegylated liposomal doxorubicin (PLD) was studied for its safety and efficacy in patients with platinum-resistant ovarian carcinoma, demonstrating significant disease stabilization rates (Kavanagh et al., 2010).

3. Combination Therapies

The combination of CAN with other chemotherapy agents has been a focus of research. For example, CAN combined with carboplatin was explored as a second-line therapy for platinum-resistant ovarian cancer. This combination showed a favorable safety profile and modest clinical efficacy (Rose et al., 2007). Additionally, a study involving CAN in combination with carboplatin and paclitaxel as first-line therapy for advanced non-small cell lung cancer indicated its tolerability and potential efficacy (Sequist et al., 2009).

4. Broader Oncological Implications

Beyond specific cancer types, CAN's broader oncolytic properties have been recognized. It acts as a potent alkylating agent activated in tumors with high GST P1-1 expression, demonstrating synergy with various chemotherapeutic agents in preclinical studies (Mcintyre & Castaǹer, 2004).

5. Experimental Research

Experimental research has also been conducted on CAN's analogs, such as mafosfamide, which shows promise in intrathecal cancer treatment, particularly for neoplastic meningitis (Blaney et al., 2005).

Eigenschaften

CAS-Nummer

439943-59-6

Molekularformel

C26H41Cl5N5O10PS

Molekulargewicht

823.93

IUPAC-Name

(2S)-2-amino-5-[[(2R)-3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]-1-[[(R)-carboxy(phenyl)methyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;hydrochloride

InChI

InChI=1S/C26H40Cl4N5O10PS.ClH/c27-8-12-34(13-9-28)46(42,35(14-10-29)15-11-30)45-16-17-47(43,44)18-21(32-22(36)7-6-20(31)25(38)39)24(37)33-23(26(40)41)19-4-2-1-3-5-19;/h1-5,20-21,23H,6-18,31H2,(H,32,36)(H,33,37)(H,38,39)(H,40,41);1H/t20-,21-,23+;/m0./s1

InChI-Schlüssel

SIDNMYODVYPVSQ-XVGZVFJZSA-N

SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C(CS(=O)(=O)CCOP(=O)(N(CCCl)CCCl)N(CCCl)CCCl)NC(=O)CCC(C(=O)O)N.Cl

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>5 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

TLK286;  TLK-286;  TLK 286;  TER286;  TER-286;  TER286;  Canfosfamide HCl;  US brand name: TELCYTA.

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Canfosfamide Hydrochloride
Reactant of Route 2
Canfosfamide Hydrochloride
Reactant of Route 3
Canfosfamide Hydrochloride
Reactant of Route 4
Canfosfamide Hydrochloride
Reactant of Route 5
Canfosfamide Hydrochloride
Reactant of Route 6
Canfosfamide Hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.